
N-cyclohexyl-N-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-methylthiourea is an organosulfur compound with the molecular formula C8H16N2S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a cyclohexyl group and another by a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-cyclohexyl-N-methylthiourea can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with methyl isothiocyanate. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-N-methylthiourea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it back to its corresponding amine and thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-methylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins .
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-methylthiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
N-cyclohexyl-N-methylthiourea can be compared with other thiourea derivatives, such as:
- N,N’-diphenylthiourea
- N,N’-dimethylthiourea
- N-cyclohexyl-N’-phenylthiourea
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
68267-50-5 |
|---|---|
Fórmula molecular |
C8H16N2S |
Peso molecular |
172.29 g/mol |
Nombre IUPAC |
1-cyclohexyl-1-methylthiourea |
InChI |
InChI=1S/C8H16N2S/c1-10(8(9)11)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,9,11) |
Clave InChI |
DRWVZPTVSGKMCK-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCCC1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B12043853.png)

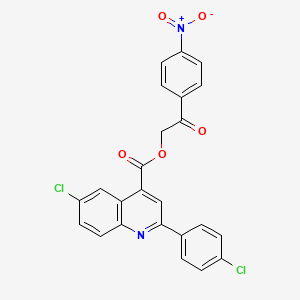
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12043860.png)
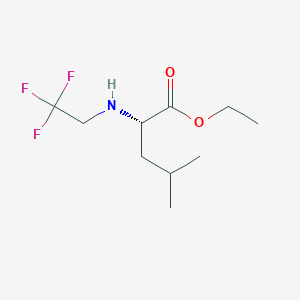
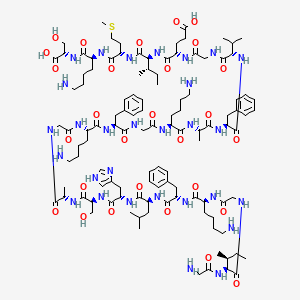
![2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B12043873.png)
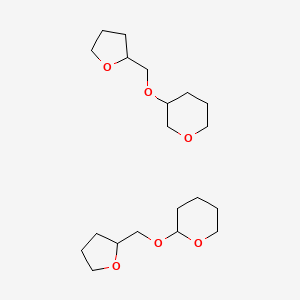
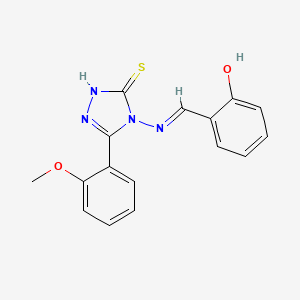
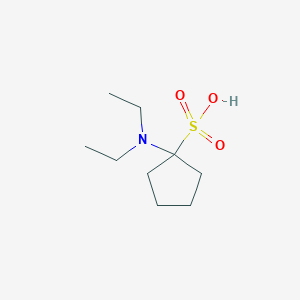
![8-[benzyl(methyl)amino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043891.png)
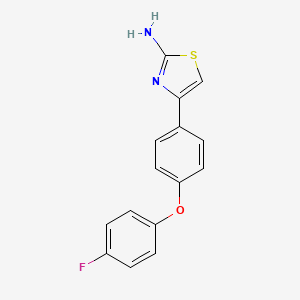
![8-chloro-1,3-dimethyl-9-[2-(4-methylphenyl)-2-oxoethyl]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B12043907.png)

